Morin

Description

Structure

3D Structure

Properties

IUPAC Name |

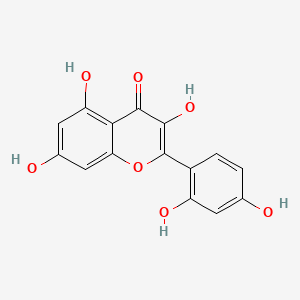

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLAZRVSSWPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022398 | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |

| Record name | Morin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-16-0, 654055-01-3 | |

| Record name | Morin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | morin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 - 304 °C | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Characterization, and Synthesis Methodologies in Morin Research

Advanced Chromatographic Techniques for Morin (B1676745) Isolation from Natural Sources

Chromatographic methods are indispensable for separating and purifying this compound from the intricate mixtures found in plant extracts. These techniques leverage differential interactions between the analyte and stationary and mobile phases to achieve separation. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely utilized technique for the qualitative and quantitative analysis of flavonoids, including this compound, in plant extracts and biological samples. nih.gov Its robustness, established methods, and extensive spectrum libraries facilitate accurate identification and quantification. mdpi.com

Research has demonstrated the application of HPLC for determining this compound content in various natural sources, such as Maclura cochinchinensis heartwood and Mango leaves (Mangifera indica). researchgate.netijpsjournal.comoup.com For instance, an HPLC-DAD method was developed and validated for quantifying this compound in M. cochinchinensis heartwood extract. This method employed a Hypersil BDS C18 column with an isocratic solvent system of 0.5% acetic acid in water:acetonitrile (B52724) (80:20) at a flow rate of 1.0 mL/min, with detection at 355 nm, which is the maximum absorbance wavelength for this compound. researchgate.netoup.com The method showed linearity in the range of 7-905 µg/mL, with acceptable precision (intra-day RSD < 1%, inter-day RSD 2.06%) and accuracy (99.58% recovery). researchgate.netoup.com this compound content in M. cochinchinensis heartwood samples from different locations in Thailand ranged from 0.74% to 1.57% w/w using this HPLC method. researchgate.netoup.com

In another study focusing on Mango leaves, HPLC was used for the qualitative analysis of flavonoids, including this compound. ijpsjournal.com Using a reverse-phase column with a mobile phase of 0.1% phosphoric acid and acetonitrile (25:75) at a flow rate of 1 mL/min and detection at 350 nm, this compound was identified at a retention time of 3.393 min. ijpsjournal.com

HPLC is considered the most widely used method for identifying and quantifying compounds from plant extracts due to its speed, reliability, and high sensitivity. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

HPTLC is another valuable chromatographic technique employed in this compound research, particularly for the analysis and standardization of herbal medicines. ajprd.com HPTLC offers a simple, fast, and cost-effective approach for quantitative analysis. researchgate.net

A validated HPTLC-densitometric method was developed for the quantitative analysis of this compound in Maclura cochinchinensis heartwood. nih.govresearchgate.netnih.gov This method utilized aluminum sheets of silica (B1680970) gel 60 F254 as the stationary phase and a mobile phase consisting of toluene:ethyl acetate:formic acid (36:12:7, volume percent). nih.govresearchgate.netnih.gov Densitometric scanning was performed at 410 nm. researchgate.netnih.gov The method demonstrated acceptable validation parameters and was successfully applied to determine this compound content in M. cochinchinensis heartwood samples, with concentrations ranging from 1.53% to 2.73%. nih.govresearchgate.netnih.gov The HPTLC densitogram showed a peak for this compound at an Rf of 0.29 ± 0.01. nih.gov

HPTLC is well-suited for the examination of herbs and herbal preparations, allowing for easy sample comparison through fingerprinting and quantitative determination via scanning densitometry. ajprd.com

Spectroscopic Approaches for Structural Elucidation in Research Contexts

Spectroscopic techniques are crucial for determining the chemical structure and conformation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a complementary technique to chromatography and NMR, providing information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural characterization. semanticscholar.orgnih.gov

MS analysis is frequently used in conjunction with chromatographic techniques (hyphenated techniques like LC-MS) for the analysis of complex mixtures and the identification of isolated compounds. semanticscholar.orgresearchgate.netnih.gov In the context of this compound research, MS has been used alongside NMR for the structural elucidation of this compound glycosides. researchgate.netnih.govspringermedicine.com For example, MS analysis was part of the process to identify this compound-2'-O-glucoside. researchgate.netnih.govspringermedicine.com

MS provides crucial data regarding the mass-to-charge ratio of the parent ion and fragment ions, which helps in confirming the molecular formula and piecing together the structural components of this compound and its derivatives. nih.gov While specific detailed mass fragmentation data tables for this compound were not extensively available in the provided snippets, the general application of MS in characterizing flavonoids and other natural products is well-established in research. mdpi.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281670 |

| This compound-3-O-glucoside | 11317142 |

| This compound-2'-O-glucoside | Not readily available in search results |

| Quercetin | 5280343 |

| Rutin | 5280805 |

| Naringin | 442428 |

| Kaempferol | 5280863 |

| Luteolin | 5280445 |

| Luteoloside | Not readily available in search results |

| Buddleoside | Not readily available in search results |

| Ursolic acid | 64945 |

| 2alpha-hydroxyursolic acid | 102533 |

| 2alpha-hydroxyoleanolic acid | 6995694 |

| Myricetin-3-O-beta-D-glucoside | 442787 |

| Quercetin-3-O-beta-D-glucuronopyranoside | 189949 |

| 1-O-galloyl-beta-D-glucose | 162775 |

| Oxyresveratrol | 114997 |

| Resveratrol | 445151 |

Data Tables

Table 1: HPLC Parameters for this compound Analysis in Maclura cochinchinensis Heartwood researchgate.netoup.com

| Parameter | Value |

| Column | Hypersil BDS C18 |

| Mobile Phase | 0.5% acetic acid in water:acetonitrile (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 355 nm |

| Linearity Range | 7-905 µg/mL |

| Intra-day RSD | < 1% |

| Inter-day RSD | 2.06% |

| Accuracy (% Recovery) | 99.58% |

Table 2: HPTLC Parameters for this compound Analysis in Maclura cochinchinensis Heartwood nih.govresearchgate.netnih.gov

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 (Aluminum sheets) |

| Mobile Phase | Toluene:ethyl acetate:formic acid (36:12:7) |

| Detection Wavelength | 410 nm |

| This compound Rf Value | 0.29 ± 0.01 |

Table 3: this compound Content in Maclura cochinchinensis Heartwood from Different Provinces in Thailand (HPTLC) nih.gov

| Province | This compound Content (% w/w) |

| Surin | 2.73 ± 0.07 |

| Bangkok | 1.53 ± 0.01 |

| (Other provinces data not explicitly detailed in snippet) | (Range 1.53% - 2.73%) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy is a widely utilized technique for both qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, a flavonoid with a polyphenolic structure, exhibits characteristic absorption bands in the UV-Vis range due to the presence of its conjugated system of double bonds and hydroxyl groups. This property makes UV-Vis spectrophotometry a valuable tool for its detection and quantification in various matrices. mdpi.com

For quantitative analysis, the principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of this compound solutions at a specific wavelength (typically its maximum absorbance, λmax), a calibration curve can be constructed using solutions of known concentrations. This curve then allows for the determination of the concentration of this compound in unknown samples. ijrpr.com

Studies have successfully employed UV-Vis spectrophotometry for the estimation of this compound in bulk and pharmaceutical formulations. ijrpr.com A validated UV-Vis method for this compound quantification involved developing a calibration curve using multiple calibration standards. The absorbance was recorded at 250 nm. ijrpr.com The linearity of the method was established over a specific concentration range, yielding a strong correlation coefficient. ijrpr.com

UV-Vis spectroscopy can also be used to study the interaction of this compound with other molecules, such as proteins or metal ions. Changes in the UV-Vis spectrum, such as shifts in wavelength (hypsochromic or bathochromic shift) or changes in absorbance intensity (hypochromic or hyperchromic effect), can indicate complex formation or conformational changes. For instance, UV-Vis absorption spectra have been used to validate the formation of a complex between α2-macroglobulin and this compound, observing a hyperchromic shift and a blue shift, suggesting a conformational change in the protein. nih.gov Similarly, UV-Vis spectra have demonstrated the formation of Mn(II)-Morin complexes, showing a decrease in the this compound band and the appearance of a new complex band. semanticscholar.org

Table 1: Example UV-Vis Spectrophotometric Data for this compound Quantification

| Concentration (µg/mL) | Absorbance (at 250 nm) |

| 1 | 0.079 |

| 2 | 0.156 |

| 4 | 0.310 |

| 6 | 0.465 |

| 8 | 0.620 |

| 10 | 0.775 |

| 12 | 0.930 |

Note: Data is illustrative, based on typical linear relationships observed in quantitative UV-Vis analysis.

The ruggedness and accuracy of developed UV-Vis methods for this compound estimation have been demonstrated through analyses using different spectrophotometers and recovery studies, showing low relative standard deviation (%RSD) and high percentage recovery. ijrpr.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational structure of chiral molecules, particularly biomolecules like proteins and nucleic acids, and how their conformation changes upon interaction with other molecules. nd.educambridge.org Since this compound can interact with biological macromolecules, CD spectroscopy can provide insights into the structural effects of these interactions. researchgate.netnih.govnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. Optically active molecules, which are chiral, will absorb these two forms of light differently, producing a CD spectrum that is characteristic of their three-dimensional structure and conformation. nd.educambridge.org Changes in this spectrum can indicate alterations in the molecule's conformation or the formation of complexes that induce or alter chirality. nd.educambridge.org

In the context of this compound research, CD spectroscopy has been employed to investigate its interactions with proteins and the subsequent conformational changes induced in the protein structure. For example, CD spectral analysis revealed that the binding of this compound to tyrosinase induced rearrangement and conformational changes of the enzyme. researchgate.netnih.gov Another study utilized CD spectroscopy to analyze the structural changes of insulin (B600854) in the presence of this compound hydrate (B1144303), demonstrating this compound hydrate's ability to bind with the protein and/or its intermediate oligomeric species and amyloid fibrils, preventing structural and/or conformational changes leading to amyloid fibrillation. nih.gov

CD spectroscopy is a non-destructive technique and can be used to monitor changes in protein secondary structure composition upon ligand binding or other environmental perturbations. nd.edu This makes it a powerful tool for understanding the molecular mechanisms underlying the biological activities of this compound that involve interactions with chiral biomolecules.

Synthetic Strategies for this compound and its Analogues

While this compound can be isolated from natural sources, synthetic strategies are crucial for obtaining larger quantities, producing analogues with modified properties, and enabling detailed structure-activity relationship studies. Both chemical synthesis and biocatalytic approaches have been explored for the production of this compound and its derivatives.

Chemical Synthesis Pathways and Modifications

Chemical synthesis of flavonoids like this compound typically involves coupling reactions between appropriately substituted aromatic precursors. Several chemical pathways have been reported for the synthesis of this compound.

Another synthetic route involves the Allan-Robinson condensation, which typically starts from an α-hydroxyacetophenone and a carboxylic anhydride (B1165640) or acid chloride. This reaction can also be used to construct the flavonoid core. A patented approach using the Allan-Robinson route started from α-methoxy-2,4,6-trihydroxyacetophenone, involving triple acylation and subsequent deprotection to yield this compound. acs.org

Chemical synthesis allows for the introduction of various functional groups and modifications to the basic flavonoid structure, leading to the creation of this compound analogues. These modifications can be aimed at improving properties such as solubility, stability, or biological activity. For example, chemical derivatization has been used to prepare Schiff base derivatives of this compound, which have shown enhanced light absorption capabilities in the UV-Vis range compared to the parent compound. mdpi.com

Biocatalytic Approaches in this compound Synthesis

Biocatalysis, utilizing enzymes or microorganisms, offers an alternative and often more environmentally friendly approach to chemical synthesis. While the total de novo biocatalytic synthesis of complex flavonoids like this compound is challenging, enzymes can be employed for specific steps or modifications in a chemo-enzymatic approach.

Biocatalytic transformations can be used to prepare chiral building blocks that can then be incorporated into the synthesis of natural products, including potentially flavonoids or their precursors. rsc.orgrsc.org Enzymes like lipases, esterases, and peroxidases have been explored for various transformations in organic synthesis. rsc.orgupm.edu.my

In the context of this compound, studies have investigated the biocatalytic modification or degradation of the compound. For instance, a peroxidase-active homogenate from onion has been shown to catalyze the oxidation of this compound, leading to the formation of degradation products. upm.edu.myresearchgate.net While this example focuses on degradation, it highlights the potential of enzymes to act on the this compound structure.

The use of biocatalysis in flavonoid synthesis is an active area of research, with potential for developing more efficient and selective routes to this compound and its analogues. This could involve using enzymes for hydroxylation, glycosylation, or other modifications that are difficult to achieve efficiently through purely chemical means.

Derivatization Techniques for Enhanced Research Applications

Derivatization involves chemically modifying a compound to enhance its properties for specific research applications, such as analysis, improved stability, or altered biological activity. This compound, with its multiple hydroxyl groups and a carbonyl function, offers several sites for derivatization. mdpi.com

Derivatization is frequently used in analytical chemistry to improve the detectability or separation of analytes in techniques like chromatography. academicjournals.org For example, this compound has been used as a pre-column derivatization reagent for the fluorescence detection of aluminum ions in high-performance liquid chromatography (HPLC), forming a highly fluorescent complex. researchgate.net

Chemical derivatization can also be employed to modify the physical and chemical properties of this compound, such as improving its water solubility or stability, which can be beneficial for formulating it for biological studies or applications. plos.orgbohrium.com For instance, this compound has been encapsulated in nanoparticles and liposomes to improve its delivery and efficacy. bohrium.comnih.gov Modifying this compound by conjugating it to carriers like silica nanoparticles or APTES-coated magnetic nanoparticles has been explored for applications in drug delivery and antioxidant nanomaterials. plos.orgscirp.org

Furthermore, derivatization can be used to create this compound analogues with potentially enhanced or altered biological activities. By modifying specific functional groups, researchers can investigate the structure-activity relationships of this compound. The synthesis of Schiff base derivatives of this compound, for example, aimed to improve its stability and photoprotective effects. mdpi.com Another study synthesized a dibromo-morin (B1192633) derivative and formulated a this compound encapsulated nanoparticle, finding that these derivatives were more effective than the parent compound in enhancing neural glyoxalase pathway activity in an Alzheimer's disease model. nih.gov

These derivatization techniques are essential tools in this compound research, enabling improved analytical methods, enhanced delivery and stability, and the development of novel analogues with potentially superior properties.

Table 2: Examples of this compound Derivatization Approaches

| Derivatization Strategy | Purpose | Example Application |

| Complexation with metal ions | Analytical detection, altered properties | Fluorescence detection of Al(III) by HPLC researchgate.net |

| Formation of Schiff base derivatives | Improved stability, enhanced light absorption | Enhanced photoprotective effects mdpi.com |

| Encapsulation in nanoparticles/liposomes | Improved solubility, stability, targeted delivery | Enhanced neural glyoxalase pathway activity nih.gov |

| Conjugation to nanoparticles/carriers | Drug delivery, antioxidant nanomaterials | Adsorption on mesoporous silica, conjugation to APTES-coated magnetic nanoparticles plos.orgscirp.org |

| Halogenation (e.g., bromination) | Altered biological activity | Enhanced glyoxalase pathway enhancement nih.gov |

Pharmacological Actions and Molecular Mechanisms of Morin

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Morin (B1676745) exerts its protective effects by directly neutralizing free radicals and by influencing the activity of endogenous antioxidant enzymes.

Direct Free Radical Scavenging Capabilities

This compound has been demonstrated to possess direct free radical scavenging capabilities. Studies have shown its effectiveness in scavenging various free radicals, including ABTS•+ radicals. The ability of this compound to scavenge DPPH• radicals has also been investigated, showing a concentration-dependent effect when dissolved in ethanol. nih.gov The presence of hydroxyl groups, particularly at the C3 and C5 positions, is suggested to contribute significantly to its free radical quenching ability. bioline.org.br The resorcinol (B1680541) moiety in the B-ring is also highlighted as a highly reactive site for interacting with hydroxyl radicals. plos.org

Enzyme System Modulation in Oxidative Stress Response

Beyond direct scavenging, this compound modulates the activity and expression of several key enzymes that constitute the cellular antioxidant defense system. This modulation plays a crucial role in restoring redox balance and protecting against oxidative damage.

Superoxide (B77818) Dismutase (SOD) is a critical enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Research indicates that this compound can regulate SOD activity. Studies in various experimental models, including those involving ifosfamide-induced lung toxicity and streptozotocin-induced conditions, have shown that this compound administration can increase decreased SOD activities. bioline.org.brdergipark.org.tr this compound treatment has been observed to enhance SOD activity in a concentration-dependent manner in Chinese hamster lung fibroblasts. spandidos-publications.comnih.gov This suggests that this compound helps bolster the primary enzymatic defense against superoxide radicals.

Catalase (CAT) is an enzyme that converts hydrogen peroxide into water and oxygen, thereby preventing the accumulation of this harmful ROS. This compound has been shown to enhance CAT activity. In studies investigating its protective effects, this compound treatment led to increased CAT activity in lung tissue and sciatic nerves where enzyme activity was suppressed. bioline.org.brdergipark.org.tr this compound significantly increased catalase activity and protein expression in pancreatic cells, suggesting a protective mechanism against oxidative stress-induced damage. spandidos-publications.comresearchgate.net This enhancement of CAT activity contributes to the efficient detoxification of hydrogen peroxide.

Glutathione (B108866) Peroxidase (GPx) is a family of enzymes that reduce hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, utilizing glutathione (GSH) as a cofactor. This compound has been shown to modulate GPx activity. Studies have reported that this compound administration increases GPx activities, which were decreased under conditions of oxidative stress. bioline.org.brdergipark.org.tr This modulation supports the glutathione-dependent detoxification pathway, crucial for maintaining cellular redox homeostasis.

Glutathione Peroxidase (GPx) Activity Modulation

Nrf2/HO-1 Signaling Pathway Activation

Research indicates that this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) / heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense system against oxidative stress. Under normal conditions, Nrf2 (PubChem CID: 5461611) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) (PubChem CID: 10583). Upon exposure to oxidative stress or treatment with compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes, including HO-1 (PubChem CID: 9611) and NAD(P)H quinone oxidoreductase 1 (NQO1) (PubChem CID: 4828). This transcriptional activation leads to the increased expression of antioxidant enzymes, augmenting the cell's capacity to neutralize reactive oxygen species (ROS). spandidos-publications.comnih.govnih.govijper.orgresearchgate.netdergipark.org.trmdpi.comtandfonline.com

Studies have demonstrated that this compound treatment enhances the expression of HO-1 and Nrf2 proteins and induces the nuclear translocation of Nrf2. spandidos-publications.comnih.govresearchgate.nettandfonline.com For instance, in human lens epithelial cells, this compound elevated both mRNA and protein levels of HO-1 and increased the nuclear levels of Nrf2, enhancing its binding to the ARE. nih.gov This activation of the Nrf2/HO-1 pathway by this compound has been shown to protect various cell types, including C2C12 myoblasts and HEK 293 cells, against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or cisplatin (B142131). spandidos-publications.comijper.orgtandfonline.comresearchgate.net The activation of the Nrf2/HO-1 pathway by this compound can be mediated by the extracellular signal-regulated kinase (ERK) signaling cascade. spandidos-publications.comnih.govresearchgate.nettandfonline.comtandfonline.com Inhibition of ERK has been shown to attenuate this compound-enhanced Nrf2 and HO-1 expression. nih.gov

Table 1: Effect of this compound on Nrf2 and HO-1 Expression

| Cell Type | Stimulus | This compound Concentration | Effect on Nrf2 Expression | Effect on HO-1 Expression | Source |

| Human lens epithelial cells | Oxidative stress (H₂O₂) | Not specified | Increased protein level, nuclear translocation | Elevated mRNA and protein levels | nih.gov |

| C2C12 myoblasts | Oxidative stress (H₂O₂) | Not specified | Induced and phosphorylated | Markedly enhanced expression | spandidos-publications.com |

| HEK 293 cells | Cisplatin | Not specified | Upregulation of gene expression | Upregulation of gene expression | ijper.org |

| Primary rat hepatocytes | tert-butyl hydroperoxide | Not specified | Boosted protein expression | Boosted protein expression | researchgate.net |

| HaCaT keratinocytes | PM2.5 | Not specified | Mitigated reduction in protein expression | Mitigated reduction in protein expression | tandfonline.com |

Metal Ion Chelation in Antioxidant Activity

This compound's chemical structure possesses hydroxyl groups at specific positions that enable it to chelate metal ions, such as ferrous (Fe²⁺) (PubChem CID: 27237) and cupric (Cu²⁺) (PubChem CID: 6326781) ions. nih.govplos.orgnih.govresearchgate.netconicet.gov.ar This metal chelating ability is a significant contributor to its antioxidant properties. By binding to these transition metal ions, this compound prevents them from participating in Fenton-type reactions, which generate highly reactive and damaging free radicals like the hydroxyl radical (HO•). nih.govplos.orgnih.govresearchgate.netconicet.gov.ar

The chelating site in this compound has been identified as being between the 2'-hydroxyl group on the B ring and the 3-hydroxyl group on the C ring, or involving the 5-hydroxyl and 4-oxo groups. plos.orgnih.govresearchgate.netconicet.gov.ar This complex formation effectively inhibits metal-catalyzed free radical generation and subsequent oxidative damage to biological molecules. nih.gov Studies have shown that this compound's antioxidant potential against metal-ion-induced peroxidation is likely a result of this combined metal chelating and free radical scavenging ability. researchgate.net

Mitochondrial Oxidative Stress Mitigation Research

Mitochondria are major intracellular sources of ROS, and oxidative stress within these organelles can lead to cellular dysfunction and apoptosis. Research indicates that this compound can mitigate mitochondrial oxidative stress and protect against mitochondrial damage. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Studies in various cell models have shown that this compound treatment can reduce the levels of intracellular and mitochondrial ROS induced by oxidative insults. tandfonline.comresearchgate.nettandfonline.comresearchgate.net For example, this compound administration increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in oxidative stress-induced cells and reduced mitochondrial oxidative stress. researchgate.netresearchgate.net Furthermore, this compound has been shown to prevent the depletion of antioxidant genes and upregulate antioxidant enzyme molecules such as glutathione S-transferase (GST), glutathione peroxidase (GPx), and γ-glutamylcysteine synthetase (GCS), which are crucial for maintaining mitochondrial redox balance. researchgate.netresearchgate.net Research also suggests that this compound can restore mitochondrial membrane potential and cellular ATP production that are compromised under oxidative stress conditions. tandfonline.com The protective effects of this compound on mitochondrial damage can be linked to its ability to activate the Nrf2/HO-1 pathway and modulate MAPK signaling. tandfonline.comresearchgate.nettandfonline.com

Anti-inflammatory Mechanisms and Immune Response Modulation

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response and immune cell function.

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) (PubChem CID: 14921818) signaling pathway is a central regulator of inflammatory and immune responses. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). dergipark.org.traacrjournals.orgplos.org this compound has been widely reported to inhibit the activation of the NF-κB pathway. nih.govdergipark.org.traacrjournals.orgplos.orgdovepress.comresearchgate.netacs.orgnih.govnih.govsciopen.comtandfonline.com

The inhibitory mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα (PubChem CID: 10273), which normally sequesters NF-κB (specifically the p65 subunit, PubChem CID: 10443) in the cytoplasm. dergipark.org.traacrjournals.orgplos.org By inhibiting IκB kinase (IKK) activity, this compound stabilizes IκBα, thereby preventing the nuclear translocation of p65 and its binding to target DNA sequences. aacrjournals.orgresearchgate.net This suppression of NF-κB activation leads to a downregulation of the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) (PubChem CID: 5947), interleukin-1 beta (IL-1β) (PubChem CID: 5433), interleukin-6 (IL-6) (PubChem CID: 8351), and nitric oxide (NO). plos.orgdovepress.comacs.orgnih.govnih.govtandfonline.com Studies in various cell types, including macrophages and colorectal cancer cells, have demonstrated this compound's ability to suppress NF-κB activation and reduce the production of these inflammatory molecules. plos.orgdovepress.comnih.govtandfonline.com

Table 2: Effect of this compound on NF-κB Signaling and Inflammatory Mediators

| Cell Type | Stimulus | This compound Effect on NF-κB Activation | Effect on Pro-inflammatory Mediators (Examples) | Source |

| RAW 264.7 macrophages | MSU crystals | Inhibited NF-κB p65 expression and nuclear translocation | Suppressed TNF-α, IL-1β, IL-6, NO, PGE2 levels | plos.orgnih.gov |

| LPS-stimulated microglia | LPS | Inhibited NF-κB action | Inhibited iNOS and pro-inflammatory cytokines | acs.org |

| Human chondrocytes | IL-1β | Suppression of NF-κB activation | Reduced NO, PGE2, MMP1, MMP3, MMP13 production | nih.gov |

| Colorectal cancer cells | TNF-α | Suppressed p65 expression and activation | Reduced IL-6 and IL-8 production | tandfonline.com |

| Diabetic rat myocardium | Hyperglycemia/Ischemia | Reduced NF-κB levels | Reduced TNF-α, IL-6 levels | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key signaling molecules that regulate various cellular processes, including inflammation, proliferation, and apoptosis. This compound has been shown to modulate the activity of these pathways, contributing to its anti-inflammatory and other biological effects. tandfonline.complos.orgacs.orgnih.govmdpi.comspandidos-publications.comnih.govscispace.comdntb.gov.uanih.gov

The specific effect of this compound on MAPK phosphorylation can vary depending on the cell type and the stimulus. In the context of inflammation, this compound often suppresses the phosphorylation of ERK, JNK, and p38. acs.orgnih.govmdpi.comnih.gov For instance, in LPS-stimulated microglia and non-small-cell lung cancer (NSCLC) cells, this compound treatment reduced the phosphorylation of ERK, JNK, and p38 proteins, suggesting inhibition of MAPK pathway activation. acs.orgmdpi.com This inhibition contributes to the reduction in pro-inflammatory cytokine secretion. acs.orgmdpi.com

However, in other contexts, such as inducing apoptosis in certain cancer cells or promoting melanogenesis, this compound may initially induce the phosphorylation of MAPK proteins. spandidos-publications.comnih.gov For example, in human colon cancer cells, this compound treatment led to the phosphorylation of JNK, p38-MAPK, and ERK at early time points. spandidos-publications.com This highlights the complex and context-dependent nature of this compound's interaction with MAPK signaling.

Detailed research has investigated the specific effects of this compound on the phosphorylation status of ERK, JNK, and p38. In inflammatory models, this compound consistently demonstrates an inhibitory effect on the activation of these kinases. acs.orgnih.govmdpi.comnih.gov In LPS-stimulated BV2 microglial cells, this compound inhibited the action of LPS-activated MAPKs, including ERK, JNK, and p38. acs.org Similarly, in NSCLC cells stimulated with LPS and ATP, this compound suppressed the phosphorylation of ERK, JNK, and p38 proteins. mdpi.com This suppression of MAPK phosphorylation is considered a key mechanism by which this compound attenuates the inflammatory cascade and reduces the secretion of pro-inflammatory cytokines like IL-6, IL-1β, and IL-18. acs.orgmdpi.com

Conversely, some studies exploring other biological effects of this compound have observed different effects on MAPK phosphorylation. In B16F10 mouse melanoma cells, this compound increased phosphorylated ERK and p38 at early time points, which was associated with enhanced melanin (B1238610) synthesis. nih.gov In human colon cancer cells, this compound induced the phosphorylation of JNK, p38-MAPK, and ERK, which was linked to the induction of apoptosis. spandidos-publications.com These findings underscore the pleiotropic nature of this compound's effects and the intricate ways it can influence MAPK signaling based on the cellular context and the specific biological outcome being investigated.

Table 3: Modulation of ERK, JNK, and p38 Phosphorylation by this compound

| Cell Type | Stimulus | This compound Effect on ERK Phosphorylation | Effect on JNK Phosphorylation | Effect on p38 Phosphorylation | Associated Outcome | Source |

| LPS-stimulated microglia | LPS | Inhibited | Inhibited | Inhibited | Reduced neuroinflammation | acs.org |

| NSCLC cells | LPS + ATP | Reduced | Reduced | Reduced | Suppressed inflammation | mdpi.com |

| Diabetic rat myocardium | Hyperglycemia/Ischemia | Decreased ratio of P-ERK1/2 | Increased ratio of P-JNK | Decreased ratio of p-P38 | Ameliorated injury | nih.gov |

| B16F10 melanoma cells | None | Increased (early time) | Not specified | Increased (early time) | Enhanced melanogenesis | nih.gov |

| Human colon cancer cells | None | Induced (at 1h) | Induced (at 1h) | Induced (at 1h) | Induced apoptosis | spandidos-publications.com |

| Human BECs | TNF-α | Inhibited | Inhibited | Inhibited | Attenuated inflammation | nih.gov |

NLRP3 Inflammasome Activity Suppression

Research indicates that this compound can suppress the activity of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the development of various inflammatory diseases. Studies have shown that this compound treatment leads to a significant and dose-dependent reduction in the release of pro-inflammatory cytokines, including IL-1β and IL-18, which are downstream products of NLRP3 inflammasome activation. mdpi.comnih.gov

Mechanistic investigations suggest that this compound's suppressive effects on the NLRP3 inflammasome involve the inactivation of MAPK pathways, specifically decreasing the phosphorylation of ERK, JNK, and p38 proteins. mdpi.comnih.gov this compound has also been shown to decrease the expression of NLRP3 and ASC proteins and reduce caspase-1 activity, all key components of the inflammasome complex. mdpi.comnih.gov These findings highlight this compound's potential as an inhibitor of the NLRP3 inflammasome cascade in various inflammatory contexts. mdpi.com Studies in LPS-induced mastitis and LPS+ATP-stimulated non-small-cell lung cancer (NSCLC) cells have provided evidence for this compound's ability to inhibit NLRP3 inflammasome activation. mdpi.comresearchgate.netnih.gov

Pro-inflammatory Cytokine and Mediator Regulation

This compound has been shown to regulate the production and expression of several key pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)

This compound treatment has been consistently shown to significantly suppress the levels of IL-1β and IL-6 in various cell types and models of inflammation. plos.orgkarger.comnih.govnih.govresearchgate.net For instance, in monosodium urate crystal-stimulated RAW 264.7 macrophage cells, this compound treatment (100–300 μM) significantly inhibited the secretion of IL-1β and IL-6. plos.orgnih.gov Similarly, studies in LPS+ATP-stimulated NSCLC cells demonstrated a dose-dependent reduction in the release levels of IL-1β and IL-6 upon this compound treatment. mdpi.comnih.gov this compound has also been reported to decrease the mRNA levels of IL-1β and IL-6. mdpi.comnih.gov In experimentally induced diabetic osteopenia in rats, this compound treatment reduced the levels of inflammatory markers, including IL-1β and IL-6. researchgate.net Furthermore, this compound suppressed the upregulation of IL-1β-induced inflammatory cytokines, including IL-1β and IL-6, in rat primary chondrocytes. karger.com

Tumor Necrosis Factor-alpha (TNF-α)

This compound has demonstrated the ability to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), another crucial pro-inflammatory cytokine. plos.orgnih.govnih.govresearchgate.net In MSU crystal-stimulated RAW 264.7 macrophage cells, this compound treatment significantly suppressed TNF-α levels. plos.orgnih.gov this compound has also been shown to inhibit TNF-α protein expression through the inactivation of the NF-κB signaling pathway in these cells. plos.orgnih.gov In LPS-induced mastitis and in vascular smooth muscle cells stimulated with Dox, this compound effectively decreased the levels of TNF-α at both protein and mRNA levels. researchgate.netnih.gov Studies in diabetic animals also showed that this compound effectively reduced TNF-α levels. researchgate.net this compound has also been reported to suppress TNF-α production in hepatocytes by blocking NF-κB nuclear translocation. mattioli1885journals.com

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)

This compound has been found to downregulate the production of Nitric Oxide (NO) and the expression of inducible Nitric Oxide Synthase (iNOS), the enzyme responsible for NO synthesis in inflammatory conditions. nih.govphysiology.orgnih.gov In LPS-stimulated BV2 microglial cells, this compound inhibited the expression of LPS-induced NO and PGE2, and furthermore, LPS-induced iNOS and COX-2 were inhibited at both mRNA and protein levels. nih.gov this compound treatment reduced LPS-induced NO production and downregulated the mRNA and protein expression of iNOS in RAW264.7 cells. researchgate.net The inhibition of NO and PGE2 production by this compound may be associated with the regulated expression of iNOS and COX-2. plos.org this compound also suppressed the IL-1β induced expression of iNOS in chondrocytes. researchgate.net In a high-cholesterol diet-induced cardiac damage model in rats, this compound administration lowered the increased myocardial protein expression of inducible nitric oxide synthase. mattioli1885journals.com

Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2)

This compound has been shown to attenuate the production of Prostaglandin E2 (PGE2) and the expression of Cyclooxygenase-2 (COX-2), a key enzyme in PGE2 synthesis, in inflammatory settings. nih.govnih.govscispace.com In LPS-stimulated BV2 microglial cells, this compound inhibited the expression of LPS-induced PGE2 and COX-2 at both mRNA and protein levels. nih.gov this compound also suppressed the IL-1β induced expression of COX-2 and its product PGE2 in chondrocytes. researchgate.net In MSU crystal-stimulated RAW 264.7 macrophage cells, this compound treatment significantly suppressed PGE2 levels. plos.org this compound has also been shown to inhibit COX-2 protein expression through the inactivation of the NF-κB signaling pathway in these cells. plos.orgnih.gov

Here is a summary of this compound's effects on key inflammatory mediators:

| Mediator/Enzyme | Effect of this compound Treatment | Model/Cell Type | Source |

| IL-1β | Decreased levels | MSU-stimulated macrophages, LPS+ATP-stimulated NSCLC cells, Diabetic rats, IL-1β-induced chondrocytes | mdpi.complos.orgkarger.comnih.govresearchgate.net |

| IL-6 | Decreased levels | MSU-stimulated macrophages, LPS+ATP-stimulated NSCLC cells, Diabetic rats, IL-1β-induced chondrocytes | mdpi.complos.orgkarger.comnih.govresearchgate.net |

| TNF-α | Decreased levels | MSU-stimulated macrophages, Dox-stimulated VSMCs, Diabetic animals, Hepatocytes, LPS-induced mastitis | researchgate.netplos.orgnih.govnih.govresearchgate.netmattioli1885journals.com |

| NO | Decreased production | LPS-stimulated microglial cells, LPS-stimulated macrophages, Dox-induced hepatorenal toxicity | nih.govresearchgate.netnih.gov |

| iNOS | Decreased expression | LPS-stimulated microglial cells, LPS-stimulated macrophages, IL-1β-induced chondrocytes, HCD-induced cardiac damage | karger.commattioli1885journals.comnih.govresearchgate.netresearchgate.net |

| PGE2 | Decreased production | LPS-stimulated microglial cells, MSU-stimulated macrophages, IL-1β-induced chondrocytes | plos.orgnih.govresearchgate.net |

| COX-2 | Decreased expression | LPS-stimulated microglial cells, MSU-stimulated macrophages, IL-1β-induced chondrocytes | plos.orgnih.govnih.govresearchgate.net |

Microglial Polarization (M1/M2 Phenotypes) Regulation

Microglia, the primary immune cells of the central nervous system, exhibit different activation states, broadly categorized as M1 (pro-inflammatory) and M2 (anti-inflammatory/resolving) phenotypes. mdpi.comfrontiersin.org this compound has been shown to regulate microglial polarization, favoring an anti-inflammatory profile. Studies investigating this compound's effects on vincristine-induced neuropathic pain in rats demonstrated that this compound decreased the expression of NF-κB P65 and M1 activation markers while increasing the expression of M2 activation markers. dovepress.comnih.govresearchgate.netnih.gov These findings suggest that this compound inhibits neuroinflammation, at least in part, by inhibiting the NF-κB signaling pathway, which in turn regulates M1/M2 microglial polarization. dovepress.comnih.govnih.gov The M1 phenotype is associated with the release of pro-inflammatory factors like IL-6, IL-1β, and TNF-α, while the M2 phenotype secretes anti-inflammatory and neurotrophic factors. frontiersin.orgdovepress.comnih.gov this compound's ability to shift the balance towards the M2 phenotype contributes to its anti-inflammatory and potential neuroprotective effects. dovepress.commdpi.com

Here is a summary of this compound's effects on Microglial Polarization:

| Phenotype | Effect of this compound Treatment | Associated Markers (Examples) | Model/Cell Type | Source |

| M1 (Pro-inflammatory) | Decreased activation/markers | NF-κB P65, CD32 | Vincristine-induced neuropathic pain model (rats) | dovepress.comnih.govresearchgate.netnih.gov |

| M2 (Anti-inflammatory) | Increased activation/markers | ARG1 | Vincristine-induced neuropathic pain model (rats) | dovepress.comnih.govresearchgate.netnih.gov |

Anticancer Mechanisms and Cell Homeostasis Modulation

This compound demonstrates significant anticancer properties by modulating key cellular processes, including inducing programmed cell death (apoptosis) and inhibiting uncontrolled cell proliferation and maintaining cell homeostasis nih.govspandidos-publications.com.

Apoptosis Induction Mechanisms

Apoptosis, a highly regulated form of programmed cell death, is a crucial defense mechanism against cancer development. This compound has been shown to induce apoptosis in various cancer cell lines through the activation of both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways frontiersin.orgspandidos-publications.com.

This compound's ability to trigger apoptosis involves the activation of both major apoptotic pathways. The intrinsic pathway is typically initiated by intracellular stress signals that lead to mitochondrial dysfunction, while the extrinsic pathway is activated by external ligands binding to death receptors on the cell surface thermofisher.comwikipedia.org. Studies have shown that this compound treatment leads to events characteristic of both pathways in cancer cells frontiersin.orgspandidos-publications.com. For instance, in SW480 colorectal cancer cells, this compound was observed to induce apoptosis by activating both the intrinsic and extrinsic pathways frontiersin.org. Similarly, research on HCT-116 human colon cancer cells indicated that this compound induces caspase-dependent apoptosis through both pathways, involving the upregulation of the Fas receptor (extrinsic pathway) and modulation of Bcl-2 family members (intrinsic pathway) spandidos-publications.com.

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in regulating the intrinsic apoptotic pathway. This compound has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. Specifically, this compound treatment often leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 frontiersin.orgaacrjournals.orgnih.govdergipark.org.trplos.orgfusabil.orgresearchgate.netresearchgate.net. This modulation promotes mitochondrial outer membrane permeabilization, a key event in the intrinsic pathway researchgate.net. For example, studies in chronic myeloid leukemia (CML) cells demonstrated that this compound significantly upregulated proapoptotic Bax and downregulated antiapoptotic Bcl-2 aacrjournals.org. Similar findings were observed in human leukemic U937 cells and SW480 colorectal cancer cells, where this compound treatment resulted in increased Bax and decreased Bcl-2 levels frontiersin.orgnih.govresearchgate.net.

| Protein | Role in Apoptosis | This compound's Effect (Observed in Studies) |

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. This compound has been shown to activate initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to the dismantling of the cell frontiersin.orgspandidos-publications.comnih.govdergipark.org.trfusabil.orgresearchgate.netnih.govtandfonline.comnih.govmdpi.comiiarjournals.orgnih.govresearchgate.net. Activation of caspase-8 is characteristic of the extrinsic pathway, while activation of caspase-9 is associated with the intrinsic pathway researchgate.net. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the morphological hallmarks of apoptosis researchgate.net. Research indicates that this compound treatment increases the levels of cleaved caspase-3, caspase-8, and caspase-9 in various cancer cell lines, including colorectal cancer, human leukemia, and breast cancer cells frontiersin.orgspandidos-publications.comnih.govresearchgate.netnih.govtandfonline.commdpi.comiiarjournals.orgnih.govresearchgate.net. Inhibition of caspase-3 has been shown to reduce this compound-induced cell death, highlighting the critical role of caspase activation in this compound's apoptotic effects frontiersin.orgnih.gov.

| Caspase | Pathway Association (Initiator/Executioner) | This compound's Effect (Observed in Studies) |

| Caspase-3 | Executioner | Activated/Increased Cleavage |

| Caspase-8 | Initiator (Extrinsic) | Activated/Increased Cleavage |

| Caspase-9 | Initiator (Intrinsic) | Activated/Increased Cleavage |

The loss of mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol researchgate.net. This compound has been found to induce a significant loss of MMP in cancer cells frontiersin.orgnih.govplos.orgresearchgate.nettandfonline.comiiarjournals.orgnih.govnih.gov. This disruption is closely correlated with this compound-induced apoptosis and the release of cytochrome c, further activating the caspase cascade nih.govresearchgate.netnih.goviiarjournals.orgnih.gov. Studies using dyes like rhodamine 123 have demonstrated a reduction in mitochondrial fluorescence upon this compound treatment, indicating a loss of MMP frontiersin.orgnih.gov.

Caspase Cascade Activation (Caspase-3, -8, -9)

| Cancer Cell Line(s) | Observed Effect on Proliferation/Viability | Reference(s) |

| SW480 (Colorectal Cancer) | Inhibited (dose and time-dependent) | frontiersin.org |

| K562, KCL22 (Chronic Myeloid Leukemia) | Inhibited (concentration-dependent) | aacrjournals.org |

| Cal27 (Tongue Squamous Cell Carcinoma) | Reduced viability, inhibited proliferation | spandidos-publications.com |

| SK-BR-3 (HER2-overexpressing Breast Cancer) | Reduced viability | nih.gov |

Modulation of Cancer-Related Signaling Pathways

This compound exerts its anti-cancer effects, in part, by interfering with critical signaling cascades that are often dysregulated in malignant cells.

PI3K/AKT/mTOR Pathway Suppression

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and motility, and its aberrant activation is frequently observed in various cancers. This compound has been shown to suppress this pathway, contributing to its anti-cancer properties. In chronic myeloid leukemia (CML) cells, this compound dose-dependently inhibited proliferation and induced apoptosis. Mechanistically, this compound attenuated phosphorylated AKT levels by upregulating PTEN expression, thereby inhibiting AKT signaling. aacrjournals.orgnih.gov The inhibition of the PI3K/AKT/mTOR pathway activation has been suggested to have antiproliferative and proapoptotic effects on leukemia. aacrjournals.org In highly metastatic breast cancer cells (MDA-MB-231), this compound significantly decreased the phosphorylation of Akt, and inhibition of the Akt pathway significantly reduced cell invasion. spandidos-publications.comnih.gov This suggests that this compound's inhibitory effect on cancer progression and epithelial-mesenchymal transition (EMT) in these cells is, at least in part, mediated through the inhibition of Akt activation. spandidos-publications.com

miR-188-5p/PTEN Axis Regulation

This compound's modulation of the miR-188-5p/PTEN axis represents another mechanism by which it impacts cancer cells, particularly in the context of the PI3K/AKT pathway. In CML cells, miR-188-5p was found to be significantly upregulated. aacrjournals.orgaacrjournals.org Treating these cells with this compound markedly downregulated the expression level of miR-188-5p. aacrjournals.orgaacrjournals.org Further research demonstrated that miR-188-5p represses PTEN expression by directly targeting its 3′-UTR. aacrjournals.orgaacrjournals.org this compound-induced downregulation of miR-188-5p enhanced CML cell apoptosis by relieving the repression of PTEN expression by miR-188-5p. aacrjournals.orgaacrjournals.org This regulatory axis highlights how this compound can indirectly influence the PI3K/AKT pathway by modulating miRNA expression that impacts a key negative regulator of the pathway, PTEN. aacrjournals.orgaacrjournals.orgresearchgate.netdntb.gov.ua

EGFR/STAT3 and JNK/c-Jun Signaling Inhibition

The EGFR/STAT3 and JNK/c-Jun signaling pathways are involved in cell proliferation, survival, and metastasis in various cancers. This compound has demonstrated inhibitory effects on these pathways. In HER2-overexpressing breast cancer cells (SK-BR-3), this compound suppressed the induction of metastatic potential by epidermal growth factor (EGF) via the suppression of the EGFR/STAT3 and JNK/c-Jun signaling pathways. spandidos-publications.com this compound was found to inhibit the EGF-induced phosphorylation of EGFR and STAT3 and downregulated EGF-induced JNK phosphorylation and c-Jun expression in these cells. spandidos-publications.com Co-treatment with this compound and Doxorubicin (B1662922) in triple-negative breast cancer (TNBC) cells (MDA-MB-231) also attenuated the phosphorylation of EGFR and STAT3, suggesting an association with the observed inhibitions of cell proliferation and death. nih.govnih.gov While this compound can induce the phosphorylation of JNK and p38 in SK-BR-3 cells, suggesting their involvement in this compound-induced cell death, its effect on JNK/c-Jun signaling appears context-dependent and can also be inhibitory in the context of EGF-induced metastasis. spandidos-publications.com

β-catenin/c-Myc Pathway Influence

The β-catenin/c-Myc pathway plays a crucial role in cell proliferation and tumorigenesis, particularly in colorectal cancer. This compound has been shown to influence this pathway. Studies in rats challenged with a procarcinogen demonstrated that this compound supplementation effectively targets tumor metabolism via β-catenin/c-Myc signaling, affecting glycolysis and glutaminolysis to abrogate colon cancer. researchgate.netnih.gov A combination of this compound with esculetin (B1671247) also exerted anti-colon cancer effects through the β-catenin/c-Myc pathway. researchgate.net The aberrant activation of the Wnt signaling pathway, which leads to increased nuclear β-catenin and subsequent activation of target genes like c-Myc, is a key oncogenic event in various cancers, including hepatocellular carcinoma. mdpi.compnas.orgucdavis.edu this compound's influence on the β-catenin/c-Myc axis suggests its potential in disrupting this pro-tumorigenic signaling cascade.

Anti-metastatic and Anti-invasion Effects

Metastasis and invasion are critical processes in cancer progression, and this compound has exhibited inhibitory effects on these phenomena.

Epithelial-Mesenchymal Transition (EMT) Modulation

Epithelial-Mesenchymal Transition (EMT) is a biological process that enables cancer cells to acquire migratory and invasive properties, contributing to metastasis. This compound has been shown to suppress the EMT process in various cancer cell types. In highly metastatic breast cancer cells (MDA-MB-231), this compound changed the cell morphology from a mesenchymal shape to an epithelial shape and inhibited invasion in a dose-dependent manner. spandidos-publications.comnih.gov this compound decreased matrix metalloproteinase-9 (MMP-9) secretion and the expression of the mesenchymal marker N-cadherin in these cells, suggesting its potential to suppress EMT. spandidos-publications.comnih.govwaocp.org The inhibition of the Akt pathway by this compound was also linked to the reduction in MDA-MB-231 cell invasion and the suppression of EMT. spandidos-publications.comnih.gov In non-small-cell lung cancer (NSCLC) cells, this compound downregulated EMT markers such as fibronectin, N-cadherin, and vimentin, further supporting its role in modulating EMT. mdpi.com

Data Table: Effects of this compound on EMT Markers in Cancer Cells

| Cancer Cell Line | EMT Marker | This compound Effect | Reference |

| MDA-MB-231 (Breast) | N-cadherin | Decreased | spandidos-publications.comnih.govwaocp.org |

| MDA-MB-231 (Breast) | MMP-9 | Decreased | spandidos-publications.comnih.gov |

| MDA-MB-231 (Breast) | Cell Morphology | Mesenchymal to Epithelial | spandidos-publications.comnih.gov |

| A549, H1299 (NSCLC) | Fibronectin | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | N-cadherin | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | Vimentin | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | MMP-2 | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | MMP-9 | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | u-PAR | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | u-PA | Downregulated | mdpi.com |

| A549, H1299 (NSCLC) | MT1-MMP | Downregulated | mdpi.com |

Matrix Metalloproteinase (MMP) Activity Inhibition

This compound has demonstrated inhibitory effects on the activity of matrix metalloproteinases (MMPs), particularly MMP-9. Studies have shown that this compound can suppress the expression and activity of MMP-9, which plays a crucial role in the degradation of the extracellular matrix and is implicated in cancer invasion and metastasis, as well as other pathological processes like atherosclerosis scispace.comchemfaces.comnih.govresearchgate.netnih.gov. The inhibition of MMP-9 by this compound has been linked to the modulation of transcription factors such as NF-κB, AP-1, and Sp-1, which are involved in regulating MMP-9 gene expression scispace.comchemfaces.comnih.govresearchgate.net. For instance, research indicates that this compound significantly attenuates PMA-induced MMP-9 activity and expression in breast cancer cells by suppressing NF-κB activity researchgate.net. Similarly, in vascular smooth muscle cells, this compound suppressed MMP-9 activity via down-regulation of Sp-1, AP-1, and NF-κB binding activity, leading to reduced migration and invasion scispace.comnih.gov.

Cell Adhesion Molecule (VCAM-1, ICAM-1, N-cadherin) Regulation

This compound has been shown to influence the expression of various cell adhesion molecules, including VCAM-1 (Vascular Cell Adhesion Molecule-1) and ICAM-1 (Intercellular Adhesion Molecule-1), and N-cadherin. These molecules are critical for cell-cell interactions, immune cell trafficking, and the metastatic cascade in cancer. Research indicates that this compound can inhibit cancer cell adhesion to endothelial cells by suppressing the expression of VCAM-1 and ICAM-1 waocp.orgkoreascience.kr. This regulation of adhesion molecules suggests a potential mechanism by which this compound may impede the ability of cancer cells to adhere to and transmigrate through the endothelium, a key step in metastasis. Furthermore, this compound has been reported to inhibit epithelial-mesenchymal transition (EMT), a process involving the loss of epithelial characteristics and the acquisition of mesenchymal features, often accompanied by changes in cadherin expression, such as the downregulation of N-cadherin waocp.org.

Tumor Energy Metabolism and Warburg Effect Uncoupling

Cancer cells often exhibit a distinct metabolic phenotype characterized by increased glucose uptake and a reliance on aerobic glycolysis, even in the presence of oxygen. This phenomenon, known as the Warburg effect, provides cancer cells with energy and metabolic intermediates to support rapid proliferation annualreviews.orgresearchgate.net. Studies have investigated the impact of this compound on tumor energy metabolism and its potential to uncouple the Warburg effect. Research has shown that this compound treatment can lead to a significant decline in cellular glucose uptake and a reduction in the expression of glucose transporter 1 (Glut1), a key protein involved in glucose transport into cells frontiersin.orgnih.gov. This reduced glucose availability and metabolism can result in decreased cellular ATP levels, inducing energetic stress and potentially leading to cancer cell death frontiersin.orgnih.gov. These findings suggest that this compound's anti-cancer activity may, in part, be mediated by disrupting the altered energy metabolism in tumor cells frontiersin.orgnih.govfrontiersin.org.

Synergistic Effects with Other Anti-cancer Agents

Combining natural compounds with conventional chemotherapeutic agents is an area of interest for potentially enhancing therapeutic efficacy and reducing toxicity. This compound has been explored for its synergistic effects with various anti-cancer drugs. Studies have indicated that this compound can potentiate the inhibitory effects of certain chemotherapeutic agents on cancer cell proliferation and induce apoptosis mdpi.comsciopen.com. For example, this compound has been shown to synergistically augment the cytotoxicity of doxorubicin in breast cancer cells mdpi.com. Additionally, research suggests synergistic anti-cancer effects when this compound is combined with cisplatin in ovarian cancer cells and with celastrol (B190767) in lung cancer cells sciopen.comresearchgate.net. These synergistic interactions highlight the potential of this compound as an adjuvant in combination cancer therapy sciopen.comresearchgate.netnih.govresearchgate.net.

Neuroprotective Mechanisms in Neurological Disorder Models

This compound has also demonstrated neuroprotective properties in various models of neurological disorders, often linked to its antioxidant and anti-inflammatory activities.

Inhibition of Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal damage in many neurological conditions researchgate.netnih.gov. This compound has been shown to exert neuroprotective effects by inhibiting oxidative stress in neuronal cells researchgate.netnih.govtandfonline.comconsensus.apptandfonline.com. Its antioxidant properties include the ability to reduce intracellular free radical generation and enhance the activities of endogenous antioxidant enzymes such as superoxide dismutase and catalase chemfaces.comresearchgate.net. This compound's protective effects against oxidative stress-induced neuronal damage have been observed in various models, including those involving arsenic and cadmium-induced neurotoxicity and diabetes-mediated oxidative stress researchgate.nettandfonline.com. The activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defense, has been implicated in this compound's neuroprotective effects against oxidative stress chemfaces.comconsensus.app. Furthermore, this compound treatment has been shown to improve antioxidant enzyme activities and reduce lipid peroxidation levels in the brain tandfonline.comtandfonline.com.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine protein kinase involved in numerous cellular signaling pathways, including those implicated in neurodegenerative diseases like Alzheimer's disease. rcsb.orgtbzmed.ac.irnih.gov GSK-3β is known to contribute to the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's pathology. rcsb.org

This compound has been identified as an inhibitor of GSK-3β. rcsb.org Structural studies, such as crystal structure analysis, have revealed that this compound inhibits GSK-3β by binding to its ATP-binding pocket. rcsb.org This interaction can reduce tau pathology in both in vitro and in vivo models. rcsb.org Unlike most protein kinases, GSK-3 is typically active in unstimulated cells and becomes inhibited upon cellular stimulation. nih.gov Its substrate recognition often requires prior phosphorylation by a "priming kinase". nih.gov GSK-3β also plays a role in inhibiting the Wnt signaling pathway by phosphorylating β-catenin, leading to its degradation. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is an enzyme primarily found in glial cells and platelets in the brain. explorationpub.com It is responsible for the oxidative deamination of neurotransmitters, including dopamine (B1211576) and phenethylamine. explorationpub.comwikipedia.org Inhibition of MAO-B is a therapeutic strategy for increasing dopamine levels in conditions like Parkinson's disease. explorationpub.comparkinsons.org.uk

The provided search results indicate that MAO-B inhibition is a known target for managing dopamine levels in Parkinson's disease. explorationpub.comparkinsons.org.uk While some natural compounds, including certain flavonoids, have been investigated for their MAO-B inhibitory potential researchgate.net, the specific details of this compound's activity as a MAO-B inhibitor are not explicitly detailed in the provided snippets. One source mentions a review that accumulated protective contributions of this compound and intended to draw a mechanistic pathway, including inflammatory pathways, but doesn't specifically confirm MAO-B inhibition by this compound itself.

Microglial Activation and Neuroinflammation Suppression

Microglia are the primary immune cells of the central nervous system, and their activation plays a significant role in neuroinflammation. frontiersin.orgmdpi.com While acute microglial activation is part of the immune response, chronic or excessive activation can lead to the release of pro-inflammatory mediators and neurotoxic factors, contributing to neurodegenerative processes. frontiersin.orgmdpi.com

This compound has demonstrated significant anti-inflammatory effects by suppressing microglial activation. nih.govnih.govmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.net Studies in lipopolysaccharide (LPS)-induced models of neuroinflammation, both in vitro and in vivo, have shown that this compound inhibits the production of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. nih.govacs.orgresearchgate.net this compound achieves this by modulating several signaling pathways, including downregulating the MAPK and PI3K/Akt pathways while upregulating the PKA/CREB and Nrf2/HO-1 signaling pathways. mdpi.comnih.govacs.orgresearchgate.net It also suppresses the expression of NADPH oxidase subunits and increases heme oxygenase-1 (HO-1) expression and Nrf2 activation. nih.govacs.orgresearchgate.net this compound's ability to suppress glial activation in both microglia and astrocytes has been observed in models of Parkinson's disease. nih.govmdpi.comresearchgate.netresearchgate.net

ERK-p65 Pathway Modulation in Neuroprotection

The Extracellular Signal-Regulated Kinase (ERK) pathway, along with the p65 subunit of NF-κB, is involved in regulating inflammatory responses and cell survival. nih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com Modulation of this pathway can have neuroprotective effects. nih.govmdpi.com